2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid
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Overview
Description
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound with the empirical formula C10H10BrNO3S and a molecular weight of 304.16 g/mol . This compound is characterized by the presence of a bromophenyl group, a carbamoyl group, and a sulfanylacetic acid moiety. It is primarily used in early discovery research and is available as a solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves the reaction of 3-bromophenyl isocyanate with a suitable thiol compound under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the carbamoyl linkage . The resulting intermediate is then treated with chloroacetic acid to introduce the sulfanylacetic acid moiety, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid undergoes various types of chemical reactions, including:
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Phenyl derivatives
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, the bromophenyl group may interact with cellular receptors or enzymes, while the carbamoyl and sulfanyl groups may modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid
- 2-{(Carboxymethyl)sulfanylmethyl}sulfanyl}acetic acid
- 2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid
- 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid
Uniqueness
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid is unique due to the presence of the 3-bromophenyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups allows for unique interactions in chemical reactions and potential biological activities .
Properties
IUPAC Name |
2-[2-(3-bromoanilino)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S/c11-7-2-1-3-8(4-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVXJTMTMLWPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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